

### SR-29065: A Superior Tool for Selective REV-ERBα Modulation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SR-29065  |           |
| Cat. No.:            | B15137125 | Get Quote |

For researchers in immunology, metabolism, and circadian biology, the selective modulation of nuclear receptor REV-ERB $\alpha$  offers a powerful approach to dissecting its role in health and disease. **SR-29065** has emerged as a superior tool compound for this purpose, offering significant advantages in selectivity and metabolic stability over other commonly used REV-ERB agonists.

This guide provides a comprehensive comparison of **SR-29065** with other REV-ERB modulators, supported by experimental data, to assist researchers in selecting the optimal tool for their studies.

### **Unraveling the REV-ERB Signaling Axis**

The nuclear receptors REV-ERB $\alpha$  and REV-ERB $\beta$  are key transcriptional repressors that play a critical role in regulating the circadian clock and metabolism. They exert their effects by recruiting co-repressors, such as NCoR, to target gene promoters, thereby inhibiting transcription. The development of synthetic ligands for these receptors has been instrumental in elucidating their physiological functions.





Click to download full resolution via product page

Caption: Activation of REV-ERB $\alpha$  by **SR-29065** leads to the recruitment of co-repressors and subsequent transcriptional repression of target genes.

## Comparative Analysis: SR-29065 vs. Other REV-ERB Agonists

**SR-29065** distinguishes itself from other well-known REV-ERB agonists, such as SR9009 and SR9011, primarily through its remarkable selectivity for REV-ERBα. While SR9009 and



SR9011 are potent dual agonists of both REV-ERB $\alpha$  and REV-ERB $\beta$ , **SR-29065**'s targeted action allows for the specific interrogation of REV-ERB $\alpha$ -mediated pathways.

| Compound | Target(s)  | REV-ERBα<br>IC50/EC50 | REV-ERBβ<br>IC50/EC50 | Selectivity              | Reference |
|----------|------------|-----------------------|-----------------------|--------------------------|-----------|
| SR-29065 | REV-ERBα   | 110 nM<br>(EC50)      | >10 μM                | >90-fold for<br>REV-ERBα | [1]       |
| SR9009   | REV-ERBα/β | ~670 nM<br>(EC50)     | ~800 nM<br>(EC50)     | Dual Agonist             | [2][3]    |
| SR9011   | REV-ERBα/β | ~790 nM<br>(IC50)     | ~560 nM<br>(IC50)     | Dual Agonist             | [4][5]    |

# Enhanced In Vivo Utility: The Advantage of Metabolic Stability

A critical factor for a tool compound's effectiveness in vivo is its metabolic stability. **SR-29065** demonstrates significantly improved stability in both human and murine liver microsomes compared to earlier REV-ERB modulators, leading to better plasma exposure and target engagement in animal models.[1]

| Compound | Human Liver Microsome<br>Stability (t1/2) | Murine Liver Microsome<br>Stability (t1/2) |
|----------|-------------------------------------------|--------------------------------------------|
| SR-29065 | 76 min                                    | 32 min                                     |
| SR9009   | Not Reported                              | Not Reported                               |
| SR9011   | Not Reported                              | Not Reported                               |

## Demonstrated In Vivo Efficacy: The Case of Autoimmune Disease

The superior properties of **SR-29065** have been validated in a preclinical model of multiple sclerosis, experimental autoimmune encephalomyelitis (EAE).[1] Administration of **SR-29065** 



delayed the onset and reduced the severity of the disease in mice, demonstrating its ability to modulate immune responses in a disease context.[1]

## Experimental Protocol: Experimental Autoimmune Encephalomyelitis (EAE) Model

Objective: To assess the in vivo efficacy of SR-29065 in a mouse model of multiple sclerosis.

#### Methodology:

- Induction of EAE: Female C57BL/6 mice are immunized with an emulsion of MOG35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
  Pertussis toxin is administered intraperitoneally on days 0 and 2 post-immunization to facilitate the entry of encephalitogenic T cells into the central nervous system.
- Treatment: Mice are treated with either vehicle or SR-29065 (e.g., 25 or 50 mg/kg, intraperitoneally, twice daily) starting from the day of immunization or upon the appearance of clinical signs.
- Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).
- Target Engagement Analysis: At the end of the study, tissues such as the spleen and central nervous system can be harvested to assess immune cell infiltration and the expression of REV-ERBα target genes (e.g., Bmal1, Clock) by qPCR to confirm target engagement.[1]





Click to download full resolution via product page

Caption: Workflow for evaluating the in vivo efficacy of **SR-29065** in the EAE mouse model of multiple sclerosis.

### Conclusion: Why SR-29065 is the Preferred Tool

**SR-29065** stands out as a superior tool compound for researchers investigating the specific roles of REV-ERB $\alpha$  for the following key reasons:

- Unparalleled Selectivity: Its high selectivity for REV-ERB $\alpha$  over REV-ERB $\beta$  allows for precise conclusions about the functions of the  $\alpha$  isoform without the confounding effects of  $\beta$  isoform activation.
- Enhanced Metabolic Stability: Improved stability translates to more reliable and sustained target engagement in in vivo experiments.[1]
- Proven In Vivo Efficacy: Its demonstrated effectiveness in a relevant disease model provides confidence in its utility for preclinical studies.[1]



For researchers aiming to specifically dissect the biological functions and therapeutic potential of REV-ERBa, **SR-29065** offers a well-characterized and highly effective pharmacological tool.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Rev-erbA-α agonist ameliorates multiple sclerosis in mice | BioWorld [bioworld.com]
- 2. xcessbio.com [xcessbio.com]
- 3. SR9009 Wikipedia [en.wikipedia.org]
- 4. SR9011 Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [SR-29065: A Superior Tool for Selective REV-ERBα Modulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15137125#what-makes-sr-29065-a-better-tool-compound]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com